Methyl 3-[(fluorosulfonyl)oxy]benzoate
Description
Methyl 3-[(fluorosulfonyl)oxy]benzoate is an aromatic ester featuring a fluorosulfonyloxy (-OSO₂F) group at the meta position of the benzoate ring. This compound is characterized by its molecular formula C₈H₇FO₅S (molecular weight: 234.2 g/mol) and serves as a versatile intermediate in organic synthesis. The fluorosulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitution or cross-coupling reactions.
Properties
CAS No. |
141694-38-4 |
|---|---|
Molecular Formula |
C8H7FO5S |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
methyl 3-fluorosulfonyloxybenzoate |
InChI |
InChI=1S/C8H7FO5S/c1-13-8(10)6-3-2-4-7(5-6)14-15(9,11)12/h2-5H,1H3 |
InChI Key |
WNFBLVZQMPRXMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(fluorosulfonyl)oxy]benzoate typically involves the reaction of methyl 3-hydroxybenzoate with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(fluorosulfonyl)oxy]benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorosulfonyl group.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Hydrolysis: The major product is 3-[(fluorosulfonyl)oxy]benzoic acid.
Scientific Research Applications
Methyl 3-[(fluorosulfonyl)oxy]benzoate has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(fluorosulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the modification of the target molecule’s structure and function, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs in Aromatic Esters
The following table compares methyl 3-[(fluorosulfonyl)oxy]benzoate with analogous fluorosulfonyl-containing benzoate esters:
Key Observations :
- Substituent Position : The meta-substituted fluorosulfonyl group in the target compound contrasts with para-substituted analogs (e.g., Ethyl 4-...), which may exhibit distinct reactivity in electrophilic aromatic substitution due to electronic effects .
- Lipophilicity : Alkyl chain length (e.g., butyl vs. methyl/ethyl) significantly impacts solubility and pharmacokinetic properties .
Comparison with Sulfonylurea Herbicides
Sulfonylurea herbicides, such as triflusulfuron methyl ester and metsulfuron methyl ester (), share sulfonyl groups but differ in core structure:
- Triazine Backbone : These agrochemicals incorporate a 1,3,5-triazine ring linked to sulfonylurea moieties, enabling herbicidal activity via acetolactate synthase inhibition .
- Reactivity : Unlike this compound, sulfonylureas undergo hydrolysis under alkaline conditions, limiting their environmental persistence .
Acid Halide Derivatives
4-(Fluorosulfonyl)benzoyl chloride (CAS 402-55-1) is a related acid halide used in synthesizing irreversible adenosine A1 antagonists. Key differences include:
- Reactivity : The benzoyl chloride group enables rapid acylation reactions, whereas the benzoate ester in the target compound requires harsher conditions for activation .
- Applications : Acid halides are preferred in pharmaceutical synthesis for their high reactivity, whereas esters like Methyl 3-... may serve as stable precursors .
Heterocyclic Derivatives
Compounds such as Methyl 3-((fluorosulfonyl)oxy)thiophene-2-carboxylate (1r) and Methyl 3-((fluorosulfonyl)oxy)picolinate (1s) () highlight the impact of heterocyclic rings:
- Thiophene vs. Benzene : Thiophene-based analogs exhibit altered electronic properties due to sulfur's electron-donating effects, influencing reaction pathways in catalysis .
- Pyridine Derivatives : Picolinate esters (e.g., 1s) may engage in coordination chemistry, broadening utility in metal-organic frameworks .
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